molecular formula C30H26N2O4 B1667153 JFD00244 CAS No. 96969-83-4

JFD00244

Cat. No.: B1667153
CAS No.: 96969-83-4
M. Wt: 478.5 g/mol
InChI Key: UUJHFIBEJJLZBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JFD00244 is an anthraquinone derivative known for its unique chemical structure and properties.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione is DNA topoisomerase II . This enzyme plays a crucial role in DNA replication and transcription by controlling the topological states of DNA. The compound’s interaction with this enzyme is central to its biological activity .

Mode of Action

1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione interacts with DNA topoisomerase II, leading to the inhibition of the enzyme’s decatenation activity . This interaction results in drug-induced DNA-protein cross-linking in cells, depending on the availability of topoisomerase II .

Biochemical Pathways

The compound’s interaction with DNA topoisomerase II affects the DNA replication and transcription pathways. By inhibiting the enzyme’s activity, 1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione disrupts the normal functioning of these pathways, leading to downstream effects such as the inhibition of DNA synthesis .

Pharmacokinetics

The compound’s interaction with dna topoisomerase ii suggests that it may have good cellular uptake and nuclear targeting . These properties could impact the compound’s bioavailability.

Result of Action

The interaction of 1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione with DNA topoisomerase II leads to cytotoxicity in cells . The compound’s cytotoxic potential is enhanced in cells that overproduce topoisomerase II .

Action Environment

The action of 1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione can be influenced by environmental factors. For instance, the compound’s cytotoxicity is enhanced in hypoxic tumor cells, suggesting that the tumor microenvironment can influence its efficacy .

Future Directions

Anthracene and anthracene derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JFD00244 typically involves multi-step organic reactions. One common method includes the reaction of anthraquinone with 4-hydroxyphenethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as gas-phase fixed-bed oxidation or liquid-phase oxidation. These methods are designed to optimize the yield and minimize the production costs while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

JFD00244 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

1,4-bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N2O4/c33-21-9-5-19(6-10-21)15-17-31-25-13-14-26(32-18-16-20-7-11-22(34)12-8-20)28-27(25)29(35)23-3-1-2-4-24(23)30(28)36/h1-14,31-34H,15-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJHFIBEJJLZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCC4=CC=C(C=C4)O)NCCC5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384692
Record name 1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96969-83-4
Record name 1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JFD00244
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 21 grams (0.09 mole) of leucoquinizarine, 30 grams (0.22 mole) of p-(2-aminoethyl)phenol in 150 milliliters of pyridine was refluxed for 12 hours. The mixture was cooled to room temperature and poured into 2 liters of water. Thereafter, the product was filtered, washed with water, and recrystillized from acetic acid to yield 26 grams, (60%) of 1,4-bis[2-(p-hydroxyphenyl)ethylamino]anthraquinone as a blue powder, m.p. 240°-242° C.; vis (DMF), λmax 644 nm (ε16,600); 598 nm (ε14,100); ms 478 (M+); Calcd. for C30H26N2O4 : C, 75.29; H, 5.48; N, 5.86; O, 13.38; Found: C, 75.46; H, 5.32; N, 5.69; O, 13.26.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
JFD00244
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
JFD00244
Reactant of Route 3
Reactant of Route 3
JFD00244
Reactant of Route 4
Reactant of Route 4
JFD00244
Reactant of Route 5
Reactant of Route 5
JFD00244
Reactant of Route 6
Reactant of Route 6
JFD00244

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.